

Physicochemical properties of N-Boc-2,2-dimethyl-4-piperidone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate</i>
Cat. No.:	B153126

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-2,2-dimethyl-4-piperidone

Abstract

N-tert-butoxycarbonyl-2,2-dimethyl-4-piperidone (N-Boc-2,2-dimethyl-4-piperidone) is a valuable heterocyclic building block in modern medicinal chemistry and drug development. Its sterically hindered piperidone core, protected by the versatile Boc group, makes it a key intermediate for synthesizing complex molecules, particularly in the development of spirocyclic compounds and other novel scaffolds. A comprehensive understanding of its physicochemical properties is paramount for optimizing synthetic routes, ensuring analytical purity, and predicting its behavior in various chemical environments. This guide provides a detailed examination of the structural, physical, and spectroscopic properties of this compound. It offers field-proven experimental protocols for its characterization and explains the causal relationship between its molecular features and its practical application in research settings. While experimentally determined data for this specific analog is limited, this guide synthesizes predicted values and draws parallels with the well-characterized parent compound, N-Boc-4-piperidone, to provide a robust scientific framework for researchers.

Molecular Identity and Structural Features

N-Boc-2,2-dimethyl-4-piperidone is a derivative of 4-piperidone featuring two key modifications: a tert-butoxycarbonyl (Boc) group attached to the ring nitrogen and a gem-dimethyl substitution

at the C-2 position. The Boc group serves as a crucial protecting group, rendering the nitrogen atom non-basic and non-nucleophilic, thereby allowing for selective reactions at other positions of the molecule. The gem-dimethyl group at the adjacent C-2 position introduces significant steric hindrance, which can influence the molecule's conformation and reactivity.

The structure of N-Boc-2,2-dimethyl-4-piperidone is presented below.

Caption: 2D Structure of N-Boc-2,2-dimethyl-4-piperidone.

Table 1: Core Molecular Identifiers

Property	Value	Source
IUPAC Name	tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate	[1]
CAS Number	346593-03-1	[1]
Molecular Formula	C ₁₂ H ₂₁ NO ₃	[1]
Molecular Weight	227.30 g/mol	[1]

| Synonyms | 1-Boc-2,2-dimethylpiperidin-4-one, 1-tert-Butoxycarbonyl-2,2-dimethyl-4-piperidone |[\[1\]](#) |

Physicochemical Characteristics

The physical properties of a compound are critical for its handling, purification, and use in reactions. While extensive experimental data for N-Boc-2,2-dimethyl-4-piperidone is not widely published, predicted values and data from analogous structures provide a reliable profile.

Table 2: Summary of Physicochemical Properties

Property	Value / Observation	Scientific Implication	Source
Appearance	Expected to be a white to off-white solid.	The color and crystalline form are primary indicators of purity.	Analogy
Melting Point	Not reported. The unsubstituted analog, N-Boc-4-piperidone, melts at 73-77 °C.	A sharp melting point range is a key indicator of high purity. The addition of the gem-dimethyl group may alter crystal packing and thus the melting point.	[2]
Boiling Point	303.4 ± 35.0 °C (Predicted)	This high predicted boiling point suggests low volatility, making it stable under standard laboratory conditions and suitable for reactions at elevated temperatures.	[1]
Density	1.035 ± 0.06 g/cm ³ (Predicted)	Useful for reagent volume calculations and for understanding its behavior in biphasic systems.	[1]

Property	Value / Observation	Scientific Implication	Source
Solubility	Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, methanol, and DMSO; poorly soluble in water.	Dictates the choice of solvents for reaction, extraction, and chromatographic purification. Poor water solubility simplifies aqueous workups.	[3][4]

| Storage | Recommended storage at 2-8°C. | Suggests that the compound may be sensitive to long-term exposure to ambient temperature, potentially through slow degradation. | [1] |

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an unambiguous "fingerprint" for confirming the structure and assessing the purity of N-Boc-2,2-dimethyl-4-piperidone.

- ¹H NMR (Proton NMR): The ¹H NMR spectrum is the primary tool for structural confirmation. Key expected signals include:
 - A sharp singlet around δ 1.4-1.5 ppm, integrating to 9 protons, characteristic of the magnetically equivalent protons of the tert-butyl (Boc) group.
 - A singlet around δ 1.2-1.3 ppm, integrating to 6 protons, corresponding to the gem-dimethyl group at the C-2 position.
 - A series of multiplets in the range of δ 2.4-3.8 ppm corresponding to the 6 methylene protons on the piperidone ring (C-3, C-5, and C-6). The asymmetry introduced by the C-2 substitution will result in a more complex splitting pattern compared to the symmetric N-Boc-4-piperidone.
- ¹³C NMR (Carbon NMR): This technique confirms the carbon skeleton of the molecule.
 - A signal for the carbonyl carbon (C=O) of the ketone at δ ~208 ppm.

- A signal for the carbonyl carbon of the Boc group at δ ~154 ppm.
- A signal for the quaternary carbon of the Boc group ($O-C(CH_3)_3$) at δ ~80 ppm.
- A signal for the quaternary C-2 carbon at δ ~55-60 ppm.
- Signals for the methyl carbons of the Boc group at δ ~28 ppm.
- Signals for the gem-dimethyl carbons at δ ~25-30 ppm.
- Signals for the three methylene carbons of the piperidine ring between δ 35-55 ppm.

- IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.
 - A strong, sharp absorption band around $1715-1730\text{ cm}^{-1}$ corresponding to the C=O stretch of the ketone.
 - Another strong absorption band around $1680-1700\text{ cm}^{-1}$ corresponding to the C=O stretch of the carbamate (Boc group).
 - C-H stretching bands just below 3000 cm^{-1} .
- Mass Spectrometry (MS): This technique confirms the molecular weight. In Electrospray Ionization (ESI-MS), the expected ion would be $[M+H]^+$ at m/z 228.3 or $[M+Na]^+$ at m/z 250.3.

Protocols for Experimental Verification

To ensure the identity and purity of N-Boc-2,2-dimethyl-4-piperidone, the following experimental protocols are recommended. These methods are designed as self-validating systems, incorporating steps to ensure data integrity.

Protocol 1: Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive measure of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol provides a reliable method for this assessment.

Methodology:

- Calibration: Before analysis, verify the accuracy of the melting point apparatus using a certified standard with a known melting point (e.g., benzophenone, 47-51 °C).
- Sample Preparation: Place a small amount (~2-3 mg) of finely powdered, dry compound into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
- Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point.
- Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).
- Reporting: The melting point is reported as the range $T_1 – T_2$. A pure compound should exhibit a sharp range of < 2 °C.

Protocol 2: Qualitative Solubility Assessment

Causality: Understanding solubility is critical for selecting appropriate solvents for reactions, purifications (e.g., recrystallization, chromatography), and analytical sample preparation.

Methodology:

- Setup: Label a series of small vials for each solvent to be tested (e.g., Water, Methanol, Dichloromethane, Ethyl Acetate, Hexanes).
- Solute Addition: Add approximately 10-20 mg of the compound to each vial.
- Solvent Addition: Add the selected solvent dropwise (~0.5 mL increments) to each vial, vortexing or shaking vigorously after each addition.
- Observation: Continue adding solvent up to a total volume of 2-3 mL. Observe and classify the solubility:
 - Soluble: The compound dissolves completely to form a clear solution.

- Sparingly Soluble: A significant portion of the compound dissolves, but some solid remains.
- Insoluble: The compound does not visibly dissolve.
- Interpretation: This data directly informs the choice of solvent systems. For example, high solubility in DCM and insolubility in hexanes suggests a viable solvent/anti-solvent system for recrystallization or a gradient system for column chromatography.

Protocol 3: Workflow for NMR Sample Preparation and Analysis

Causality: NMR spectroscopy provides the most definitive structural elucidation. Proper sample preparation is critical to obtaining a high-resolution, artifact-free spectrum. This workflow ensures analytical integrity.

Caption: Workflow for NMR Sample Preparation and Analysis.

Methodology:

- **Solvent Choice:** Select a deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl_3). The solvent should contain a known internal standard, typically tetramethylsilane (TMS), for chemical shift calibration.
- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and transfer it into a clean, dry NMR tube. Add approximately 0.6 mL of the deuterated solvent. Cap the tube and invert several times until the sample is completely dissolved.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. The instrument software will perform "lock" (adjusting to the deuterium signal), "tune" (matching the probe to the frequency), and "shim" (optimizing magnetic field homogeneity) procedures.
- **Data Acquisition:** Acquire the ^1H spectrum. A typical experiment involves 8-16 scans. Following this, acquire the ^{13}C spectrum, which requires a greater number of scans (e.g., 512-2048) due to the lower natural abundance of the ^{13}C isotope.

- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier Transform. Perform phase correction and baseline correction to obtain a clean spectrum. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- Analysis: Integrate the peaks in the ^1H spectrum to determine proton ratios. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to the specific protons in the molecular structure. Assign the signals in the ^{13}C spectrum based on expected chemical shifts.

Safety, Handling, and Storage

As a laboratory chemical, N-Boc-2,2-dimethyl-4-piperidone should be handled with appropriate care.

- Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature of 2-8°C suggests keeping it refrigerated to ensure long-term stability.^[1] Keep away from strong oxidizing agents and strong acids, as the Boc group is acid-labile.

Conclusion

N-Boc-2,2-dimethyl-4-piperidone is a strategically important synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. Its predicted low volatility, good solubility in organic solvents, and distinct spectroscopic fingerprint make it a well-behaved compound in a research setting. The presence of the Boc protecting group and the C-2 gem-dimethyl substitution defines its chemical reactivity and steric profile. By employing the rigorous analytical protocols outlined in this guide, researchers can confidently verify the identity, purity, and properties of this compound, ensuring the reliability and reproducibility of their synthetic endeavors in the pursuit of new therapeutic agents.

References

- Cayman Chemical. N-Boc-4-piperidone Technical Information. URL: <https://www.caymanchem.com/product/41652/n-boc-4-piperidone>

- National Institute of Standards and Technology (NIST). N-tert-Butoxycarbonyl-4-piperidone in NIST WebBook. URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C79099073&Mask=80>
- ChemicalBook. N-(tert-Butoxycarbonyl)-4-piperidone(79099-07-3) 1H NMR. URL: https://www.chemicalbook.com/spectrum/79099-07-3_1HNMR.htm
- National Institute of Standards and Technology (NIST). N-tert-Butoxycarbonyl-4-piperidone Mass Spectrum. URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C79099073&Type=Mass&Index=0#Mass-Spec>
- ChemicalBook. N-(tert-Butoxycarbonyl)-4-piperidone Properties. URL: https://www.chemicalbook.com/ProductProperty_EN_CB8451453.htm
- ChemicalBook. N-(tert-Butoxycarbonyl)-4-piperidone Properties (alternative link). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8451453.htm
- Sigma-Aldrich. 1-Boc-4-piperidone Product Page. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/689596>
- ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. URL: <https://www.researchgate.net>
- Fisher Scientific. tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate. URL: <https://www.fishersci.com>
- ChemDad. 2,2-DiMethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester. URL: <https://www.chemdad.com/2-2-dimethyl-4-oxopiperidine-1-carboxylic-acid-tert-butyl-ester-cas-346593-03-1/>
- PubChem. 4-Piperidone. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/4-Piperidone>
- BenchChem. Technical Guide to the Physical Properties of N-Boc-4-piperidone. URL: <https://www.benchchem.com/product/b6355638>
- PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-4-oxopiperidine-1-carboxylate>
- BenchChem. An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate. URL: <https://www.benchchem.com/product/b6355638>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,2-DiMethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester Ten Chongqing Chemdad Co. , Ltd [chemdad.com]

- 2. N-(tert-Butoxycarbonyl)-4-piperidone | 79099-07-3 [amp.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Physicochemical properties of N-Boc-2,2-dimethyl-4-piperidone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153126#physicochemical-properties-of-n-boc-2-2-dimethyl-4-piperidone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com